Uncompetitive Inhibition Mechanism Distinguishes from High-Affinity Allosteric GLS Inhibitors
In contrast to potent allosteric GLS inhibitors like BPTES, which exhibit a different mode of inhibition, N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide is characterized as an uncompetitive inhibitor of human kidney glutaminase. This was determined through double-reciprocal plot analysis [1]. This kinetic mechanism indicates that the inhibitor preferentially binds to the enzyme-substrate complex, a property that can be exploited in specific experimental designs where substrate-dependent inhibition is desired.
| Evidence Dimension | Inhibition Mechanism (GLS enzyme) |
|---|---|
| Target Compound Data | Uncompetitive inhibition (Ki = 2000 nM) |
| Comparator Or Baseline | BPTES (allosteric inhibitor, IC50 = 160 nM) |
| Quantified Difference | Qualitatively different kinetic mechanisms |
| Conditions | Human kidney glutaminase (residues 124-669), double-reciprocal plot analysis (J. Med. Chem. 2012) |
Why This Matters
The distinct kinetic mechanism provides a tool for probing the enzyme's catalytic cycle that a high-affinity allosteric inhibitor cannot, enabling mechanistic dissection in biochemical studies.
- [1] BindingDB Entry for BDBM108460. Ki = 2.00E+3 nM. Assay Description: Uncompetitive inhibition of human kidney glutaminase (124 to 669) assessed by double-reciprocal plot analysis. Source: J. Med. Chem. 55: 10551-63 (2012). View Source
